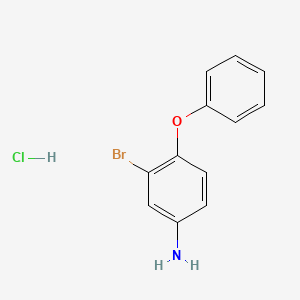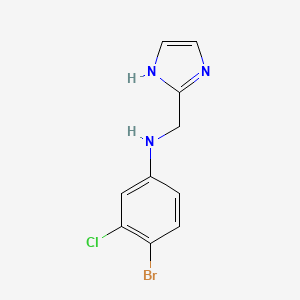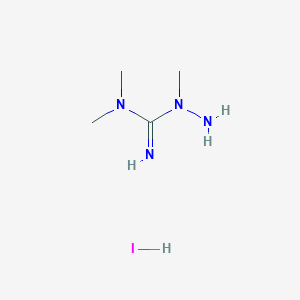
6-Bromo-4-chloro-7-fluoroquinoline
Descripción general
Descripción
“6-Bromo-4-chloro-7-fluoroquinoline” is a chemical compound with the CAS Number: 1566994-56-6 . It has a molecular weight of 260.49 . The IUPAC name for this compound is 6-bromo-4-chloro-7-fluoroquinoline . The physical form of this compound is a powder .
Synthesis Analysis
The synthesis of quinoline and its derivatives has been widely studied . Various synthesis protocols have been reported in the literature for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold .
Molecular Structure Analysis
The InChI code for “6-Bromo-4-chloro-7-fluoroquinoline” is 1S/C9H4BrClFN/c10-6-3-5-7(11)1-2-13-9(5)4-8(6)12/h1-4H . This code provides a unique identifier for the molecular structure of the compound.
Physical And Chemical Properties Analysis
The physical and chemical properties of “6-Bromo-4-chloro-7-fluoroquinoline” include a molecular weight of 260.49 , a storage temperature of 4 degrees , and a physical form of powder .
Aplicaciones Científicas De Investigación
Life Science Research
6-Bromo-4-chloro-7-fluoroquinoline is utilized in life science research for its potential as a biochemical reagent. It can be used in the synthesis of various biologically active molecules, particularly those with potential pharmacological properties. Its halogenated structure makes it a valuable precursor in the design of new drugs and therapeutic agents .
Material Science
In material science, this compound serves as an intermediate in the development of advanced materials. Its unique chemical structure is beneficial in creating polymers and coatings with specific properties, such as increased resistance to heat or chemical degradation .
Chemical Synthesis
This compound is a key intermediate in chemical synthesis, especially in the construction of complex quinoline derivatives. It is often used in cross-coupling reactions, which are pivotal in creating compounds with diverse functionalities for industrial applications .
Chromatography
6-Bromo-4-chloro-7-fluoroquinoline can be used as a standard or reference compound in chromatographic analysis due to its distinct chemical signature. It helps in the calibration of equipment and ensures the accuracy of analytical methods .
Analytical Science
In analytical science, this compound’s role is crucial in the development of analytical reagents and assays. It can be used to detect, quantify, or purify other substances, and its presence can be a marker for various chemical processes .
Medicine
The compound’s derivatives are explored for their medicinal properties. It has been studied for its potential use in the development of new therapeutic drugs, particularly as an antibacterial and antiviral agent, due to the known efficacy of quinoline compounds in these areas .
Agriculture
6-Bromo-4-chloro-7-fluoroquinoline may find applications in agriculture as a chemical precursor for the synthesis of pesticides or herbicides. Its halogenated nature could be leveraged to develop compounds that target specific pests or weeds without harming crops .
Liquid Crystals
The structural properties of 6-Bromo-4-chloro-7-fluoroquinoline make it a candidate for the synthesis of liquid crystal compounds. These materials are essential in the production of displays and other electronic devices, where precise control over the material’s phase is required .
Safety and Hazards
The safety information for “6-Bromo-4-chloro-7-fluoroquinoline” includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Propiedades
IUPAC Name |
6-bromo-4-chloro-7-fluoroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrClFN/c10-6-3-5-7(11)1-2-13-9(5)4-8(6)12/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIBVJFPEFQGSCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C=C(C(=CC2=C1Cl)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1566994-56-6 | |
| Record name | 6-bromo-4-chloro-7-fluoroquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![[6-(Furan-3-yl)pyridin-3-yl]methanamine](/img/structure/B1445923.png)
![4-Fluoro-4-[2-(trifluoromethyl)phenyl]piperidine hydrochloride](/img/structure/B1445924.png)


![tert-butyl N-(9-amino-3,3-dioxo-3lambda6-thiabicyclo[3.3.1]nonan-7-yl)carbamate](/img/structure/B1445928.png)
![2-[(2,6-Dimethyloxan-4-yl)amino]ethan-1-ol hydrochloride](/img/structure/B1445929.png)



